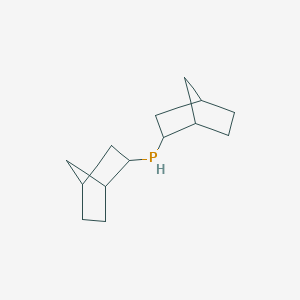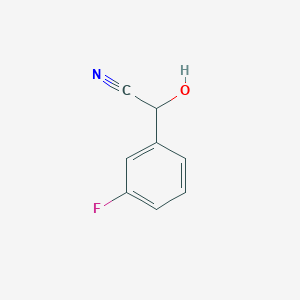![molecular formula C13H22O8 B136979 Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate CAS No. 134121-14-5](/img/structure/B136979.png)
Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate, also known as MADAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
作用机制
Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate exerts its biological activities through various mechanisms. It has been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS) and to scavenge free radicals, thereby reducing oxidative stress.
生化和生理效应
Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10. Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate has also been found to reduce the levels of ROS and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
实验室实验的优点和局限性
Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under various conditions, making it suitable for long-term storage. However, Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate. One potential area of research is the development of Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate-based drugs for the treatment of cancer and inflammation. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate. Additionally, the development of new synthesis methods for Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate and its derivatives could lead to the discovery of more potent and effective compounds. Finally, the evaluation of the safety and toxicity of Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate in vivo is necessary for its potential clinical applications.
Conclusion:
In conclusion, Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate is a promising chemical compound with potential applications in various fields, including medicine, agriculture, and industry. Its anti-inflammatory, antioxidant, and anticancer properties make it a valuable tool for scientific research. Further research is needed to fully understand the biological activities of Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate and to explore its potential applications in the future.
合成方法
Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate can be synthesized through a multistep process involving the reaction of glycidol with 3,4,5-trimethoxybenzaldehyde, followed by acetylation and esterification. The final product is a white crystalline powder with a melting point of 76-78°C.
科学研究应用
Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells, through the induction of apoptosis and cell cycle arrest. Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate has also been found to alleviate inflammation by suppressing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway.
属性
CAS 编号 |
134121-14-5 |
|---|---|
产品名称 |
Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate |
分子式 |
C13H22O8 |
分子量 |
306.31 g/mol |
IUPAC 名称 |
methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate |
InChI |
InChI=1S/C13H22O8/c1-8(14)21-13-10(5-19-7-11(15)17-3)20-6-9(16-2)12(13)18-4/h9-10,12-13H,5-7H2,1-4H3 |
InChI 键 |
JNQZWDRCIIILNU-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1C(OCC(C1OC)OC)COCC(=O)OC |
规范 SMILES |
CC(=O)OC1C(OCC(C1OC)OC)COCC(=O)OC |
同义词 |
4-AMMMG 4-O-acetyl-1,5-anhydro-O-(methoxycarbonylmethyl)di-O-methylglucitol 4-O-acetyl-1,5-anhydro-O-(methoxycarbonylmethyl)di-O-methylglucitol, 2-O-(methoxycarbonylmethyl)-3,6-di-O-methyl isomer 4-O-acetyl-1,5-anhydro-O-(methoxycarbonylmethyl)di-O-methylglucitol, 3-O-(methoxycarbonylmethyl)-2,6-di-O-methyl isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B136896.png)








![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)



